molecular formula C17H17N5OS B5580327 N-(3,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

N-(3,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide

Cat. No.: B5580327
M. Wt: 339.4 g/mol
InChI Key: SJBQBVDRSORFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide is a useful research compound. Its molecular formula is C17H17N5OS and its molecular weight is 339.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.11538136 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

N-(3,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide and its derivatives have been extensively studied for their potential anticancer activities. Research has shown that some derivatives exhibit significant anticancer activity against various human tumor cell lines. For example, compounds synthesized with similar structures have shown high activity against melanoma-type cell lines, indicating their potential in cancer treatment (Duran & Demirayak, 2012). Another study highlighted the selective cytotoxicity of similar compounds against human lung adenocarcinoma cells (Evren et al., 2019). Additionally, compounds with a phenyl urea warhead in their structure have shown cytotoxic effects against various cancer cell lines, confirming their role in antiproliferative agents (Toolabi et al., 2022).

Antimicrobial Activity

Some derivatives of this compound have shown promising results in antimicrobial studies. Research indicates that these compounds can be effective against selected microbial species, suggesting their utility in developing new antimicrobial agents (Gul et al., 2017).

Physicochemical Properties

Understanding the physicochemical properties of these compounds, such as acidity constants, is crucial for their development as potential drugs. Studies have determined the pKa values of various acetamide derivatives, aiding in the understanding of their behavior in different environments (Duran & Canbaz, 2013).

Analgesic Activity

The potential analgesic properties of some acetamide derivatives related to this compound have been explored. Studies have shown that these compounds can significantly reduce pain responses in various models, indicating their potential use as analgesics (Kaplancıklı et al., 2012).

Anti-Inflammatory Activity

Research on this compound derivatives has also included studies on their anti-inflammatory properties. Some synthesized derivatives have shown significant anti-inflammatory activity, highlighting their potential therapeutic use in inflammatory conditions (Sunder & Maleraju, 2013).

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-12-8-9-14(10-13(12)2)18-16(23)11-24-17-19-20-21-22(17)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJBQBVDRSORFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.